molecular formula C7H7ClN2O B13197462 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one

2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one

Cat. No.: B13197462
M. Wt: 170.59 g/mol
InChI Key: YMHPLCLKPDZCNM-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H7ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a chloropyridine ring, and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one typically involves the reaction of 3-chloropyridine-2-carbaldehyde with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridine ring can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one
  • 1-(3-chloropyridin-2-yl)ethan-1-amine
  • 1-(2-aminopyridin-3-yl)ethan-1-one

Comparison: Compared to its similar compounds, 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and ketone functional groups

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

2-amino-1-(3-chloropyridin-2-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c8-5-2-1-3-10-7(5)6(11)4-9/h1-3H,4,9H2

InChI Key

YMHPLCLKPDZCNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CN)Cl

Origin of Product

United States

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